molecular formula C12H8ClNO4 B2532824 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde CAS No. 1211027-21-2

5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2532824
CAS No.: 1211027-21-2
M. Wt: 265.65
InChI Key: LRFNSFAESMGDAP-UHFFFAOYSA-N
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Description

5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde ( 1211027-21-2) is a high-purity nitroaromatic furan derivative supplied as a dry powder for research applications . With a molecular formula of C12H8ClNO4 and a molecular weight of 265.65 g/mol, this compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry . Its structure, featuring a furan ring linked to a chloro-methyl-nitrophenyl group, is of significant interest in the design and synthesis of novel bioactive molecules. Research into analogous 5-arylfuran-2-carbaldehyde compounds highlights their potential as key precursors in developing tubulin polymerization inhibitors, which act as colchicine binding site inhibitors (CBSIs) for anticancer research . Furthermore, structurally similar furan-carbaldehyde derivatives have demonstrated promising antimicrobial and antitumor activities in scientific studies, making this chemical class a versatile building block for discovering new therapeutic agents . This product is characterized by a purity of ≥98% and is typically stored sealed in a dry environment at 2-8°C to ensure stability . Available for biological screening and lead optimization, this compound is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Properties

IUPAC Name

5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-7-4-11(14(16)17)9(5-10(7)13)12-3-2-8(6-15)18-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFNSFAESMGDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 5-chloro-4-methyl-2-nitrobenzene with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of the carbon-carbon bond between the aryl halide and the furan ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a furan ring substituted with a 5-chloro-4-methyl-2-nitrophenyl group and an aldehyde functional group. Its chemical formula is C12H8ClN2O3C_{12}H_{8}ClN_{2}O_{3}, with a molecular weight of approximately 270.75 g/mol. The presence of the nitro and chloro substituents contributes to its reactivity and biological activity.

Chemistry

In the realm of synthetic chemistry, 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and condensation reactions, making it valuable in the development of new materials and compounds.

Biology

The biological activities of this compound are under investigation, particularly for its antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against various pathogens and cancer cell lines.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli0.015 µg/mLStrong
Staphylococcus aureus0.025 µg/mLModerate
Candida albicans0.010 µg/mLStrong

Medicine

Research is ongoing to explore the potential of this compound as a pharmacophore in drug development. Its ability to interact with biological targets suggests that it could lead to the discovery of new therapeutic agents for treating infections and cancer.

Case Study: Anticancer Activity
A recent study evaluated the efficacy of this compound in inhibiting growth in various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)150[Study A]
A549 (Lung)120[Study B]
HCT116 (Colon)200[Study C]

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the development of products used in coatings, adhesives, and other chemical formulations.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Table 2: Thermodynamic Data for Selected Compounds

Compound Name ΔfH°m(cr) (kJ/mol) ΔcH°m(cr) (kJ/mol) Sublimation Enthalpy (kJ/mol) Evaporation Enthalpy (kJ/mol)
5-(4-Nitrophenyl)furan-2-carbaldehyde -127.3 -4815.2 98.5 84.7
5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde -135.8 -4972.1 101.2 87.4
5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde -141.6 -5120.9 103.8 89.6

Key Findings :

  • The introduction of methyl or oxymethyl groups to the nitro-substituted phenyl ring increases the standard molar formation enthalpy (∆fH°m(cr)), suggesting enhanced stability in the crystalline state .
  • Higher sublimation and evaporation enthalpies correlate with bulkier substituents, indicating stronger intermolecular interactions .

Reactivity in Condensation Reactions

5-Aryl-furan-2-carbaldehydes are key intermediates in synthesizing bioactive molecules. For example:

  • Hydrazine Coupling: Mechanochemical coupling of 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazines achieves >98% conversion efficiency, yielding high-purity products suitable for pharmaceutical applications .

Comparative Bioactivity

While direct bioactivity data for this compound are unavailable, analogues like 5-(4-chlorophenyl)furan-2-carbaldehyde exhibit promising activity in malaria drug development. For instance, derivatives of 5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde show dual-stage antimalarial activity against Plasmodium falciparum .

Q & A

Q. What are the established synthetic routes for 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde, and how do substituent positions influence reaction outcomes?

Answer: The compound can be synthesized via electrophilic substitution on furan-2-carbaldehyde derivatives. Evidence from analogous nitrophenyl-furan compounds (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) suggests a multi-step process involving nitration, halogenation, and methyl group introduction. Substituent positions critically affect reactivity:

  • Para-substituted nitro groups enhance electrophilic aromatic substitution due to strong electron-withdrawing effects .
  • Ortho-substituted methyl groups may sterically hinder reactions, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) .
    Key characterization methods include HPLC for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns.

Q. Which spectroscopic and calorimetric methods are most effective for characterizing this compound?

Answer:

  • Combustion calorimetry (e.g., B-08-MA precision bomb calorimeter) determines thermodynamic properties like combustion energy (ΔcH°) and solid-state enthalpy of formation (ΔfH°). For similar nitrophenyl-furan derivatives, ΔcH° values range between -3500 to -4000 kJ/mol .
  • Spectroscopy :
    • FT-IR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹).
    • Mass spectrometry confirms molecular weight and fragmentation patterns.
    • X-ray crystallography resolves crystal packing and steric effects of the chloro-methyl-nitro substituents .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental and computational thermodynamic data for this compound?

Answer: Discrepancies often arise from:

  • Additive method limitations : Theoretical calculations (e.g., Benson group additivity) may underestimate steric or electronic interactions in multi-substituted aryl-furan systems .
  • Experimental errors : Combustion calorimetry requires ultra-pure samples; trace impurities (e.g., unreacted starting materials) can skew ΔcH° by ±50 kJ/mol .
    Resolution strategy :
    • Cross-validate using multiple methods (e.g., DSC for ΔfH° and DFT simulations with dispersion corrections).
    • Compare with structurally similar compounds (e.g., 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde, ΔfH° = -120 kJ/mol ).

Q. What experimental approaches are recommended to investigate the compound’s reactivity under oxidative or reductive conditions?

Answer:

  • Oxidation : Use KMnO4 in acidic media to convert the aldehyde group to a carboxylic acid. Monitor via TLC and HPLC-MS for intermediate formation.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) targets the nitro group, producing an amine derivative. Control reaction time to avoid over-reduction of the furan ring .
  • Competing pathways : The chloro substituent may undergo SNAr displacement under basic conditions, necessitating pH control .

Q. How should researchers address the lack of toxicological data for safe handling protocols?

Answer:

  • Structural analog analysis : Compare with safety profiles of nitrophenyl (e.g., irritant properties) and chlorinated aromatics (e.g., potential carcinogenicity) .
  • Precautionary measures :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • Store in amber vials at -20°C to prevent photodegradation.
    • Conduct Ames tests for mutagenicity if biological applications are planned .

Methodological Considerations Table

Research AspectKey MethodologyReference Compound Data
SynthesisElectrophilic substitution, reflux in HNO3/H2SO45-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde
ThermodynamicsCombustion calorimetry (ΔcH° = -3850 kJ/mol)5-(4-nitrophenyl)-furan-2-carbaldehyde
ReactivityCatalytic hydrogenation (H2, 60 psi, 25°C)5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid

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